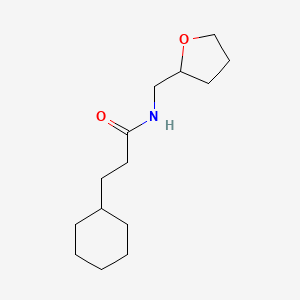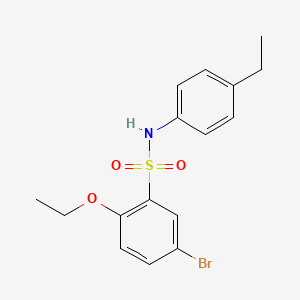
N-(3,5-dimethylphenyl)-2,6-dinitro-3-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2,6-dinitro-3-pyridinamine, also known as DMDNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMDNP is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of the signaling molecule nitric oxide (NO) in the body.
Wirkmechanismus
N-(3,5-dimethylphenyl)-2,6-dinitro-3-pyridinamine inhibits NOS by binding to the heme group of the enzyme, which is essential for its catalytic activity. This binding prevents the conversion of L-arginine to NO, resulting in a decrease in the levels of NO in the body. This compound is a selective inhibitor of NOS and does not affect other heme-containing enzymes.
Biochemical and Physiological Effects:
The inhibition of NOS by this compound has several biochemical and physiological effects. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The decrease in NO levels caused by this compound leads to vasoconstriction, reduced neurotransmission, and impaired immune response. These effects have been observed in various animal models and cell culture systems.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-2,6-dinitro-3-pyridinamine has several advantages as a tool for scientific research. It is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various physiological and pathological processes. This compound is also stable and can be stored for long periods, which makes it convenient for use in lab experiments. However, the explosive properties of this compound make it challenging to handle and require careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethylphenyl)-2,6-dinitro-3-pyridinamine. One area of interest is the development of new inhibitors of NOS based on the structure of this compound. Another area of research is the investigation of the role of NO in various disease states, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, the development of new methods for the synthesis and purification of this compound could lead to improved efficiency and safety in its use as a research tool.
Synthesemethoden
N-(3,5-dimethylphenyl)-2,6-dinitro-3-pyridinamine can be synthesized through a multistep procedure that involves the reaction of 3,5-dimethylphenylhydrazine with 2,6-dinitropyridine, followed by the addition of acetic anhydride and acetic acid. The final product is obtained after purification through column chromatography and recrystallization. The synthesis of this compound is challenging and requires careful handling due to its explosive properties.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2,6-dinitro-3-pyridinamine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various physiological and pathological processes. This compound has been used to investigate the role of NO in inflammation, cardiovascular diseases, and neuronal signaling.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2,6-dinitropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-8-5-9(2)7-10(6-8)14-11-3-4-12(16(18)19)15-13(11)17(20)21/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJDAHHFBQITKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(N=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4953737.png)
![methyl 4-[(4-{5-[(cyclopropylcarbonyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)methyl]benzoate](/img/structure/B4953738.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B4953745.png)
![ethyl 2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4953748.png)
![N-[2-(3-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4953760.png)

![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4953769.png)
![2-(4-ethyl-1-piperazinyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-indanecarboxamide](/img/structure/B4953772.png)
![4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B4953778.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4953797.png)

